REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH:5]([O:8][S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH2:4][CH2:3]1.C(Cl)(Cl)Cl.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>CC(O)=O.CCOCC>[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([O:8][S:9]([C:12]2[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=2)(=[O:11])=[O:10])[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 2.5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued at RT for an additional 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of SiO2
|
Type
|
WASH
|
Details
|
The cake was washed with Et2O
|
Type
|
WASH
|
Details
|
while washing the cake with Et2O
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a DCM/MeOH gradient (0 to 4% MeOH)
|
Type
|
CUSTOM
|
Details
|
The recovered material was re-purified by SiO2 chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of hexane/acetone (15 to 25% acetone)
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |